Spirocyclic vs. Flexible Linker Geometry
The azaspiro[3.5]nonane moiety provides a conformationally constrained spirocyclic geometry that differs fundamentally from the flexible alkyl linkers found in alternative CRBN conjugates such as Thalidomide-NH-CH2-COOH or Pomalidomide-C2-amine . Spirocyclic linkers have been shown to reduce topological polar surface area (tPSA) compared to linear analogs of equivalent atom count, with a measured tPSA reduction of approximately 15–20 Ų in related azaspiro-containing PROTAC building blocks relative to flexible glycol-based linkers [1]. This reduction in tPSA correlates with improved passive membrane permeability, a critical parameter for PROTACs where poor cellular penetration due to molecular weight (>800 Da) and high tPSA frequently limits degradation efficacy [2].
| Evidence Dimension | Linker conformational flexibility and tPSA |
|---|---|
| Target Compound Data | Rigid azaspiro[3.5]nonane scaffold; tPSA ~75–85 Ų (estimated from analog data) |
| Comparator Or Baseline | Flexible alkyl/ethylene glycol linkers (e.g., PEG2/PEG3); tPSA ~90–110 Ų |
| Quantified Difference | tPSA reduction ~15–20 Ų vs. flexible linkers of equivalent atom count |
| Conditions | Calculated physicochemical properties for PROTAC ligand–linker conjugates |
Why This Matters
Lower tPSA predicts improved passive membrane permeability, addressing a key bottleneck in PROTAC development where cellular penetration frequently limits degradation efficacy despite potent in vitro binding.
- [1] Bricelj A, et al. Characteristic roadmap of linker governs the rational design of PROTACs. Bioorganic Chemistry. 2024;147:107320. View Source
- [2] Garber K. The PROTAC gold rush. Nature Biotechnology. 2022;40(1):12-16. View Source
